molecular formula C12H12Cl2O3 B1360697 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid CAS No. 898767-10-7

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid

Cat. No. B1360697
CAS RN: 898767-10-7
M. Wt: 275.12 g/mol
InChI Key: GHVRWDKISNQXJT-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid, commonly referred to as DCPOH, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 275.7 g/mol, and is soluble in water, methanol, and ethanol. DCPOH is widely used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects in organic and inorganic systems.

Scientific Research Applications

Crystal Structures and Hydrogen-Bond Networks

  • 6-(4-chlorophenylamino)6-oxohexanoic acid, structurally similar to 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid, has been studied for its crystal structure, revealing significant hydrogen-bond networks. This insight into molecular interactions aids in understanding the physical properties and potential applications of similar compounds (Feeder & Jones, 1994).

Synthesis and Chemical Reactions

  • The synthesis and interconversion of 6-aroyl-4-oxohexanoic acids, closely related to 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid, have been explored. Understanding these reactions and the equilibrium between various forms of these compounds can inform the development of new chemical synthesis methods and applications (Short & Rockwood, 1969).

Molecular Docking and Biological Studies

  • Molecular docking studies of similar compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, provide insights into potential biological activities and interactions with biological targets. This can inform the design of new drugs or biological agents (Vanasundari et al., 2018).

Mass Spectrometry and Fragmentation Studies

  • Mass spectrometric characterization of small oxocarboxylic acids, including compounds similar to 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid, helps in understanding their fragmentation mechanisms. This is crucial for analytical chemistry applications, such as identifying and quantifying these compounds in complex mixtures (Kanawati et al., 2007).

properties

IUPAC Name

6-(3,4-dichlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-9-6-5-8(7-10(9)14)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVRWDKISNQXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645377
Record name 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898767-10-7
Record name 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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